molecular formula C16H16FNO4S B4397146 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide

Cat. No.: B4397146
M. Wt: 337.4 g/mol
InChI Key: HFEBVZUYCWNCDW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a furan ring, a fluorobenzyl group, and a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furan-2-carboxaldehyde.

    Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with an amine derivative.

    Incorporation of the tetrahydrothiophene dioxide moiety: This can be done through a cyclization reaction followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a compound with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)furan-2-carboxamide: Lacks the tetrahydrothiophene dioxide moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide: Lacks the fluorobenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylfuran-2-carboxamide: Contains a benzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of the furan ring and the thiophene moiety suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • VEGFR-2 Inhibition : Compounds with similar structures have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For instance, related compounds demonstrated IC50 values ranging from 42.5 nM to 57.1 nM against VEGFR-2 .
  • Cytotoxicity : The cytotoxic effects on various cancer cell lines have been documented. For example, a related compound exhibited IC50 values of 6.66 μM against A549 lung cancer cells and 8.51 μM against HT-29 colorectal cancer cells .

Biological Activity Data

Activity Cell Line IC50 (μM) Mechanism
VEGFR-2 Inhibition-42.5 - 57.1Enzyme inhibition
CytotoxicityA5496.66Induction of apoptosis
CytotoxicityHT-298.51Cell cycle arrest at G2/M phase

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Study on VEGFR-2 Inhibition : A recent study synthesized several compounds and evaluated their inhibition against VEGFR-2. Notably, compound 7b showed significant enzyme inhibition and was assessed for cytotoxicity across multiple cancer cell lines .
  • Cytotoxic Effects in Cancer Research : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells while also causing cell cycle arrest, suggesting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c17-13-5-3-12(4-6-13)10-18(14-7-9-23(20,21)11-14)16(19)15-2-1-8-22-15/h1-6,8,14H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEBVZUYCWNCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide
Reactant of Route 6
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)furan-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.